N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
CAS No.:
Cat. No.: VC20198122
Molecular Formula: C27H28N4O2S2
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N4O2S2 |
|---|---|
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | 4-[3-(azepan-1-ylsulfonyl)phenyl]-N-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
| Standard InChI | InChI=1S/C27H28N4O2S2/c32-35(33,30-16-6-1-2-7-17-30)25-14-8-11-23(18-25)26-21-34-27(29-24-12-4-3-5-13-24)31(26)20-22-10-9-15-28-19-22/h3-5,8-15,18-19,21H,1-2,6-7,16-17,20H2 |
| Standard InChI Key | UANFLTYDOGMKCP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CN=CC=C5 |
Introduction
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structural features, which include an azepane ring, a thiazole moiety, and a pyridine group. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities.
Synthesis and Chemical Behavior
The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. These processes often include the formation of the thiazole ring, followed by the introduction of the aniline and azepane sulfonyl groups. Common reagents used in these reactions include thionyl chloride and various amines. The reaction conditions require careful control of temperature and pH to optimize yield and purity.
Biological Activities and Potential Applications
Research indicates that compounds similar to N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline exhibit various biological activities, including potential antimicrobial and anticancer properties. The exact mechanisms of action are still under investigation, but its unique structure suggests potential interactions with enzyme systems or cellular receptors.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline | C25H31N3O3S2 | Thiazole ring, sulfonyl group, azepane ring |
| Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate | Not specified | Oxadiazole ring |
| N-[2-(azepan-1-yl)ethyl]-4-{[(2Z)-4-(4-chlorophenyl)methyl] - | Not specified | Chlorophenyl moiety |
These compounds highlight the uniqueness of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline due to its specific combination of functional groups and structural complexity, which may confer distinct biological activities and applications.
Future Research Directions
Further research is needed to fully elucidate the biological activities and pharmacological properties of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline. This includes detailed studies on its interaction with molecular targets and its potential applications in medicinal chemistry. The compound's unique structure suggests potential for development in various therapeutic areas, pending comprehensive investigation of its safety and efficacy profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume